molecular formula C11H9NO2 B2857483 3-(1H-pyrrol-2-yl)benzoic acid CAS No. 1329058-96-9

3-(1H-pyrrol-2-yl)benzoic acid

Cat. No. B2857483
M. Wt: 187.198
InChI Key: LLVNRLHZSZPIJD-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)benzoic acid is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-(1H-pyrrol-2-yl)benzoic acid involves several steps. One method involves the use of benzotriazol-1-ol and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in dichloromethane for 20 hours at ambient temperature . Other methods involve the use of LiAlH4 in tetrahydrofuran .


Molecular Structure Analysis

The InChI code for 3-(1H-pyrrol-2-yl)benzoic acid is 1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14) .


Physical And Chemical Properties Analysis

3-(1H-pyrrol-2-yl)benzoic acid is a solid substance . It has a molecular weight of 187.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Luminescent and Magnetic Properties

3-(1H-pyrrol-2-yl)benzoic acid and its derivatives have applications in the creation of luminescent and magnetic materials. Coordination polymers, created under hydrothermal conditions with lanthanide nitrates, exhibit unique structural, luminescent, and magnetic characteristics. These properties are particularly relevant in the development of materials with potential applications in fields like photonics and magnetic materials (Hou et al., 2013).

Catalysis in Organic Chemistry

Derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been utilized in the field of organic chemistry, particularly in catalytic processes. The compounds have been employed in the transfer hydrogenation of ketones and aldehydes in water, demonstrating their utility as catalysts in organic synthesis (Prakash et al., 2014).

Photophysical Properties

Certain derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been synthesized and studied for their photophysical properties. These properties are crucial in the development of materials for optical applications, such as luminescent sensors and light-emitting devices (Sivakumar et al., 2011).

Gas Sensing Applications

3-(1H-pyrrol-2-yl)benzoic acid derivatives have also found applications in gas sensing technologies. The ability of these compounds to switch between luminescent states in response to specific gases can be harnessed to create sensitive and rapid gas detectors, particularly for primary amines (Han et al., 2013).

Liquid Crystal Technologies

In the field of liquid crystal technology, derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been used to develop multifunctional materials. These compounds can form complex structures with unique properties, useful in the creation of advanced liquid crystal devices (Kishikawa et al., 2008).

Co-crystallization Studies

The compound has been studied in the context of co-crystallization, contributing to the understanding of molecular interactions and crystal engineering. These studies are significant for the development of new materials with tailored properties (Chesna et al., 2017).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-(1H-pyrrol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVNRLHZSZPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-2-yl)benzoic acid

CAS RN

1329058-96-9
Record name 3-(1H-pyrrol-2-yl)benzoic acid
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